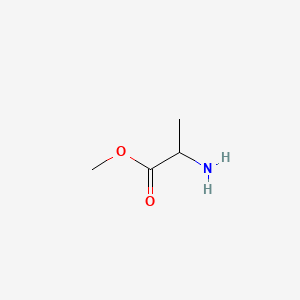

Methyl 2-aminopropanoate

Descripción

Molecular Formula and Stereoisomerism

Methyl 2-aminopropanoate possesses the molecular formula C₄H₉NO₂ with a molecular weight of 103.12 grams per mole. The compound exhibits stereoisomerism due to the presence of a chiral carbon center at the C-2 position, resulting in two enantiomeric forms: the L-enantiomer and the D-enantiomer. The racemic mixture, designated as the DL-form, contains equal proportions of both enantiomers and represents the most commonly encountered form in synthetic preparations.

The L-enantiomer, systematically named as (S)-methyl 2-aminopropanoate, displays a specific optical rotation of [α]²⁰/D +5.0 to +8.0 degrees when measured at a concentration of 2 grams per 100 milliliters in methanol. Conversely, the D-enantiomer exhibits an optical rotation of [α]²⁰/D −8.0 degrees under similar measurement conditions. These optical rotation values provide definitive confirmation of the stereochemical purity and absolute configuration of each enantiomer.

The stereochemical properties significantly influence the compound's crystallization behavior and intermolecular interactions. Crystal structure analysis of L-alanine methyl ester hydrochloride monohydrate reveals that the molecule adopts a specific conformation with an O-C-C-N torsion angle of 155.83 degrees, representing a significant deviation from the extended backbone conformation typically observed in related amino acid derivatives. The C-O-C-C torsion angle measures 177.22 degrees, indicating a near-trans conformation around the ester bond.

| Property | L-Enantiomer | D-Enantiomer | Racemic Mixture |

|---|---|---|---|

| CAS Number | 10065-72-2 | 14316-06-4 | 7625-53-8 |

| Optical Rotation [α]²⁰/D | +5.0 to +8.0° | −8.0° | 0° |

| Melting Point | 108-112°C | 108-110°C | Variable |

| PubChem CID | 82335 | - | 111314 |

Synonyms and Nomenclature Variants

The nomenclature of this compound encompasses multiple systematic and common names reflecting its chemical structure and stereochemical variations. The International Union of Pure and Applied Chemistry (IUPAC) designation for the L-enantiomer is L-alanine methyl ester, while the racemic mixture is termed DL-alanine methyl ester. Alternative systematic names include (S)-methyl 2-aminopropanoate for the L-form and this compound for the general compound without stereochemical specification.

Commercial and literature sources employ various synonymous designations that reflect different naming conventions and historical usage patterns. The compound is frequently referenced as methyl L-alaninate when discussing the L-enantiomer specifically, and as methyl alaninate when referring to the general structure. European chemical databases utilize the EINECS number 233-201-9 for the L-enantiomer, providing standardized identification within regulatory frameworks.

Database-specific identifiers further expand the nomenclature landscape, with PubChem assigning distinct Compound Identification Numbers (CID) for different stereoisomeric forms. The L-enantiomer receives CID 82335, while the racemic mixture is designated as CID 111314. Chemical Abstracts Service (CAS) registry numbers provide unique identification: 10065-72-2 for the L-enantiomer, 14316-06-4 for the D-enantiomer, and 7625-53-8 for the racemic mixture.

Specialized biochemical nomenclature employs single-letter amino acid codes combined with ester designations, resulting in the abbreviated form H-Ala-OMe for the methyl ester derivative. This notation system facilitates communication within peptide chemistry and protein synthesis applications, where this compound serves as a protected amino acid building block.

Two-Dimensional and Three-Dimensional Structural Analysis

The two-dimensional structural representation of this compound reveals a fundamental amino acid ester architecture consisting of an amino group, a carboxyl ester group, and a methyl side chain attached to the central carbon atom. The molecular connectivity follows the pattern H₂N-CH(CH₃)-CO₂CH₃, where the amino nitrogen and ester oxygen atoms serve as primary functional sites for chemical interactions and reactions.

Three-dimensional conformational analysis demonstrates that this compound adopts multiple stable conformations in solution and solid state. Computational modeling indicates the existence of six distinct conformers for the racemic mixture and three conformers for the L-enantiomer, reflecting the rotational freedom around single bonds and the influence of intramolecular interactions. The energy differences between these conformers remain relatively small, typically within 2-3 kilocalories per mole, suggesting rapid interconversion under ambient conditions.

Crystal structure determination of the hydrochloride salt form provides precise geometric parameters for the solid-state conformation. The C-N bond length measures approximately 1.49 Angstroms, while the C-C bond connecting the chiral center to the methyl group extends 1.52 Angstroms. The ester carbonyl C-O double bond exhibits a length of 1.23 Angstroms, consistent with typical carbonyl bond distances in organic esters. The C-O single bond in the ester group measures 1.34 Angstroms, reflecting partial double-bond character due to resonance effects.

Intermolecular interactions in the crystal lattice reveal extensive hydrogen bonding networks involving the amino group, water molecules, and chloride anions when present as the hydrochloride salt. The amino group participates in two distinct hydrogen bonds with chloride acceptors, creating one-dimensional chains along the crystallographic a-direction. These hydrogen bonds exhibit different strengths, with N···Cl distances ranging from 3.17 to 3.30 Angstroms, indicating variable interaction energies within the crystal structure.

Tautomerism and Zwitterionic Properties

This compound exhibits complex tautomeric behavior and zwitterionic character that significantly influences its chemical properties and reactivity patterns. The compound exists in equilibrium between neutral molecular forms and zwitterionic species, where the amino group accepts a proton while the carboxyl group would typically lose a proton in free amino acids. However, the presence of the methyl ester group modifies this equilibrium by preventing carboxyl group deprotonation, resulting in a different protonation pattern compared to free amino acids.

The zwitterionic character manifests primarily through protonation of the amino group to form the ammonium cation (NH₃⁺), while the ester carbonyl oxygen can serve as a proton acceptor under specific conditions. Research on amino acid methyl esters reveals that their protonation constants (pKa values) differ significantly from those of free amino acids due to the alkylation of the carboxyl site. For methyl L-alaninate, the predicted pKa value is 7.87 ± 0.29, reflecting the basicity of the amino group in the esterified environment.

Microscopic protonation constant studies demonstrate that amino acid methyl esters, including this compound, exhibit unique protonation behavior characterized by specific pk₂₁ values that represent the intrinsic basicity of the amino group. These values vary with temperature and solvent composition, showing general decreases with increasing temperature and changes in acetonitrile-water solvent mixtures. At 20°C in pure water, the microscopic protonation constants provide quantitative measures of the compound's acid-base equilibria.

The tautomeric equilibria involve rapid interconversion between different protonation states and conformational isomers. Nuclear magnetic resonance studies suggest that the compound undergoes fast exchange between conformers on the NMR timescale, resulting in averaged spectroscopic signals that reflect the population-weighted contributions of all accessible tautomeric forms. This dynamic behavior influences the compound's reactivity in chemical synthesis and its interaction with biological systems.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| pKa (predicted) | 7.87 ± 0.29 | Aqueous solution | |

| pk₂₁ (microscopic) | 10.51 ± 0.04 | 20°C, I=0.1 M | |

| Boiling Point | 38°C | 14 Torr | |

| Density | 1.010 ± 0.06 g/cm³ | Predicted |

The thermodynamic parameters associated with proton-ligand interactions reveal negative enthalpy changes for protonation processes, indicating exothermic complex formation. The entropy changes vary depending on the specific protonation site and solvent environment, reflecting the complex interplay between solvation effects, conformational changes, and intermolecular interactions that govern the zwitterionic equilibria in different chemical environments.

Propiedades

IUPAC Name |

methyl 2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKPPFQULDPWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313787 | |

| Record name | DL-Alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7625-53-8 | |

| Record name | DL-Alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7625-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl DL-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Esterification Using Thionyl Chloride

A patented method for related amino acid esters involves the use of thionyl chloride (SOCl2) in methanol to facilitate esterification under reflux conditions. This approach is often applied to derivatives such as methyl 2-amino-3-chloropropanoate but can be adapted for this compound.

- Dissolving the amino acid in methanol.

- Adding thionyl chloride dropwise to generate the methyl ester hydrochloride salt.

- Refluxing to complete esterification.

- Isolation by filtration, washing, and drying.

This method offers high yields and fewer side products, with the added benefit of recyclable mother liquors and environmentally friendly tail gas treatment.

Enzymatic Esterification

Though less common industrially, enzymatic catalysis using lipases has been explored for the preparation of amino acid esters, including this compound, under mild conditions. This method offers stereoselectivity and eco-friendliness but requires optimization of enzyme choice and reaction parameters.

Industrial Production Considerations

In industrial settings, continuous flow processes are increasingly used to improve efficiency, product purity, and cost-effectiveness for this compound synthesis.

- Automation : Automated reactors enable precise control of temperature, catalyst concentration, and reaction time.

- Yield Optimization : Continuous removal of water drives the equilibrium toward ester formation.

- Environmental Impact : Waste streams are treated to minimize environmental footprint, with recycling of solvents and neutralization of acidic by-products.

Analytical and Purification Techniques

Post-synthesis, the purity and identity of this compound are confirmed by:

- Spectroscopic Methods : ^1H and ^13C NMR spectroscopy to confirm ester and amino groups.

- Chromatography : HPLC or GC-MS for purity assessment.

- Crystallization : To obtain the compound in pure crystalline form, often as the hydrochloride salt.

Comparative Data Table of Preparation Methods

| Preparation Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 2-aminopropanoic acid + methanol | Sulfuric acid, reflux 60–80°C | Simple, scalable, well-established | Requires strong acid, long reaction time |

| Thionyl Chloride Method | 2-aminopropanoic acid + SOCl2 + methanol | SOCl2, reflux | High yield, fewer side products, recyclable solvents | Use of toxic SOCl2, requires careful handling |

| Enzymatic Esterification | 2-aminopropanoic acid + methanol | Lipase enzymes, mild temp | Eco-friendly, stereoselective | Lower throughput, enzyme cost |

| Continuous Flow Industrial | Same as acid-catalyzed | Automated control, continuous | High purity, efficient, cost-effective | Requires specialized equipment |

Research Findings and Optimization Strategies

- Yield Improvement : Studies show that controlling the molar ratio of methanol to amino acid and maintaining anhydrous conditions significantly improve ester yields.

- Side Product Minimization : Use of thionyl chloride reduces formation of side products compared to classical acid catalysis.

- Environmental Impact : Tail gas absorption and recycling of acidic by-products have been successfully implemented in pilot-scale productions.

- Reaction Monitoring : Real-time monitoring via TLC and HPLC facilitates optimization of reaction time and prevents overreaction or degradation.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-aminopropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso compound.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of methyl 2-hydroxypropanoate.

Substitution: Formation of N-substituted derivatives, depending on the reagent used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-aminopropanoate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The amino group can be replaced by other functional groups, making it useful for synthesizing derivatives.

- Reduction Reactions: It can be reduced to form primary amines or other reduced compounds.

- Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.

Biochemical Studies

In biochemistry, this compound is utilized for studying enzyme mechanisms and protein interactions. It acts as a substrate for various enzymes, enabling researchers to investigate:

- Enzymatic Reactions: Understanding how enzymes interact with this compound can provide insights into metabolic pathways.

- Proteomics Research: The compound may influence protein expression or function, which is critical for understanding cellular processes.

Pharmaceutical Applications

This compound has potential applications in drug development due to its structural resemblance to natural amino acids. This resemblance enables it to mimic biological molecules, facilitating:

- Drug Design: Its derivatives can be explored for their pharmacological properties against various diseases.

- Antimicrobial Studies: Some derivatives have shown promise in treating infections due to their ability to evade drug resistance mechanisms .

Case Study 1: Enzymatic Mechanisms

A study investigated the role of this compound in enzymatic reactions involving proteases. Researchers observed that the compound effectively served as a substrate, allowing them to elucidate the specificity and efficiency of proteolytic enzymes. This insight is crucial for developing enzyme inhibitors that could serve therapeutic purposes.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were evaluated for their antimicrobial activity against drug-resistant bacterial strains. The results indicated that certain modifications enhanced efficacy without promoting resistance, highlighting the compound's potential in antibiotic development.

Mecanismo De Acción

The mechanism of action of methyl 2-aminopropanoate depends on its specific application. In biological systems, it may act as a precursor to bioactive molecules, participating in enzymatic reactions that convert it to active forms. The molecular targets and pathways involved vary depending on the specific derivative or application.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs of 2-Aminopropanoate Esters

Key Observations :

- Salt Forms: The hydrochloride salt of (S)-isopropyl 2-aminopropanoate improves aqueous solubility, making it suitable for pharmaceutical formulations requiring high bioavailability .

- Substituent Effects : Bromophenyl and nitro groups (e.g., in CAS 1184629-78-4 and 1803589-02-7) introduce steric hindrance and electron-withdrawing effects, which may alter reactivity in coupling reactions or biological target binding .

Impact of Substituents on Physicochemical Properties

- Lipophilicity : Butyl and isopropyl esters exhibit higher logP values compared to methyl esters due to longer alkyl chains, as inferred from molecular weights and structural analogs .

- Solubility: Hydrochloride salts (e.g., (S)-isopropyl 2-aminopropanoate HCl) demonstrate enhanced water solubility (>50 mg/mL in aqueous buffers) compared to free bases .

- Stability : Electron-withdrawing groups (e.g., nitro in CAS 1803589-02-7) may reduce ester hydrolysis rates, extending shelf-life under acidic conditions .

Purity and Commercial Availability

- High-Purity Grades: (S)-Butyl 2-aminopropanoate is available at 95–97% purity in quantities from 1g to 25g, indicating its use in small-scale research .

- Bulk Production: American Elements offers custom synthesis of complex analogs (e.g., methyl 2-methyl-2-[(2-methylpropyl)amino]propanoate) in ultra-high purity (up to 99.999%) for industrial applications .

- Specialized Intermediates : Brominated derivatives (e.g., CAS 1184629-78-4) are marketed by Hairui Chem as pharmaceutical intermediates, though purity data is unspecified .

Actividad Biológica

Methyl 2-aminopropanoate, also known as (R)-methyl 2-aminopropanoate, is an important compound in medicinal chemistry, primarily recognized for its biological activity and utility in pharmaceutical applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C4H9NO2

- Molecular Weight : 103.12 g/mol

The compound features an amino group (-NH2) attached to a propanoate backbone, which contributes to its reactivity and interaction with biological systems.

This compound exhibits several biological activities that make it a valuable compound in drug development:

- Enzyme Modulation : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in cells. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can disrupt tumor growth and proliferation.

- Receptor Interaction : It acts as a ligand for various receptors, influencing signaling pathways that are critical for cellular communication and function. Its ability to modulate receptor activity makes it a candidate for treating neurological disorders.

- Neuroprotective Effects : Studies indicate that this compound may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Therapeutic Applications

- Neurological Disorders :

- Cancer Research :

- Antimicrobial Activity :

Summary of Biological Activities

Q & A

Q. What are the recommended synthesis routes for Methyl 2-aminopropanoate under laboratory conditions?

this compound can be synthesized via esterification of 2-aminopropanoic acid (alanine) with methanol in the presence of an acid catalyst (e.g., sulfuric acid). Alternatively, coupling reactions involving activated intermediates (e.g., acyl chlorides) can be employed for higher yields. For example, describes the use of 2-aminopropanoate esters as intermediates in fungicidal compound synthesis, highlighting the importance of protecting groups to prevent side reactions . Purification typically involves distillation or recrystallization, with monitoring by thin-layer chromatography (TLC) to confirm reaction completion.

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection (e.g., 210 nm for amine detection) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight and detect impurities .

- Melting Point Analysis : Compare observed values with literature data (e.g., NIST Chemistry WebBook entries for related esters) .

Q. What storage conditions are optimal for maintaining this compound stability?

Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. emphasizes the importance of avoiding moisture and acidic/basic conditions, which can degrade ester bonds . Regular stability testing via HPLC is recommended to monitor degradation products like 2-aminopropanoic acid .

Q. What safety protocols are critical when handling this compound?

Use fume hoods, nitrile gloves, and safety goggles. Sigma-Aldrich safety guidelines () advise against skin contact due to potential irritation and recommend immediate neutralization of spills with sodium bicarbonate . Material Safety Data Sheets (SDS) should be consulted for disposal protocols.

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?

Chiral chromatography using columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases can separate enantiomers. and highlight the use of deuterated analogs (e.g., -isopropylamine) as internal standards for quantifying enantiomeric excess (ee) via H NMR or circular dichroism (CD) spectroscopy . Enzymatic resolution using lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer is another method .

Q. What strategies resolve contradictory spectral data during derivative synthesis?

Contradictions in NMR or MS data (e.g., unexpected peaks) may arise from impurities or tautomerism. Use multi-technique validation:

Q. How can computational modeling predict this compound’s reactivity in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and activation energies for reactions like ester hydrolysis or amide bond formation. recommends using software like Gaussian or ORCA to simulate reaction pathways and compare with experimental kinetic data . Molecular dynamics simulations can further explore solvent effects (e.g., water vs. DMSO) on reactivity .

Q. What degradation pathways are observed under accelerated stability testing?

Forced degradation studies (e.g., exposure to heat, light, or pH extremes) reveal:

- Hydrolysis : Formation of 2-aminopropanoic acid and methanol under acidic/basic conditions .

- Oxidation : Generation of nitro or carbonyl derivatives, detectable via LC-MS .

- Photodegradation : Radical-mediated cleavage, mitigated by antioxidants like BHT .

Q. How can this compound derivatives be designed for targeted biological activity?

Structure-activity relationship (SAR) studies guided by involve:

- Introducing substituents (e.g., halogen, aryl groups) to enhance lipophilicity or binding affinity.

- Validating bioactivity via in vitro assays (e.g., enzyme inhibition) with proper controls (IC/EC reporting) .

- Pharmacokinetic optimization using prodrug strategies (e.g., tert-butyl esters for improved membrane permeability) .

Q. What statistical approaches ensure rigor in analyzing this compound experimental data?

- Use ANOVA for multi-group comparisons (e.g., yield optimization studies) with post-hoc Tukey tests .

- Report confidence intervals (95% CI) for kinetic parameters (e.g., ).

- Apply principal component analysis (PCA) to multivariate spectral datasets to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.